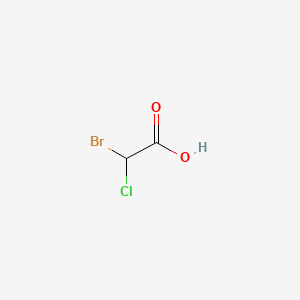

Bromochloroacetic acid

Descripción general

Descripción

Bromochloroacetic acid is an organic compound with the chemical formula C2H2BrClO2. It is a monocarboxylic acid where one of the methyl hydrogens in acetic acid is replaced by bromine and another by chlorine. This compound is known for its applications in various chemical processes and is characterized by its bromine and chlorine functional groups .

Mecanismo De Acción

Target of Action

Bromochloroacetic acid (BCA) is a type of haloacetic acid (HAA) that is formed as a by-product during the disinfection of water . The primary targets of BCA are the proteins and enzymes in the body. It has been shown to delay spermiation in the testis, affecting the male reproductive system .

Mode of Action

BCA interacts with its targets by inhibiting the enzyme pyruvate dehydrogenase kinase . This inhibition can lead to changes in the metabolic processes within the body. The exact mechanism of this interaction is still under investigation.

Biochemical Pathways

BCA affects various biochemical pathways. It is formed during the disinfection of water as a result of reactions between chlorine-based disinfection agents and organic molecules in the source water . The formation of BCA and other HAAs is a part of the larger biochemical pathway of water disinfection.

Pharmacokinetics

The pharmacokinetics of BCA, like other HAAs, involves its formation, distribution, metabolism, and excretion. It is formed during water disinfection and can be ingested through drinking water Once in the body, it is distributed and metabolized

Result of Action

The action of BCA can lead to various molecular and cellular effects. It has been shown to affect the male reproductive system by reducing sperm quality . Furthermore, it has been classified as a contaminant possibly carcinogenic to humans .

Action Environment

The action of BCA is influenced by various environmental factors. It is formed during the disinfection of water, which involves the use of chlorine-based disinfectants . The presence of organic matter in the source water can also influence the formation of BCA . Therefore, the water quality and disinfection process play a crucial role in the action, efficacy, and stability of BCA.

Análisis Bioquímico

Biochemical Properties

Bromochloroacetic acid plays a crucial role in biochemical reactions, particularly as a disinfection byproduct. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with enzymes such as β-glucuronidase, β-galactosidase, and β-glucosidase, altering their activity levels . These interactions can lead to changes in the metabolism of other compounds, highlighting the importance of this compound in biochemical pathways.

Cellular Effects

This compound affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification and stress responses . Additionally, it can disrupt normal cellular functions, leading to altered cell signaling and metabolic imbalances.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in metabolic pathways . This inhibition can result in the accumulation or depletion of specific metabolites, thereby affecting cellular functions. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained changes in enzyme activity and gene expression . Additionally, the compound’s stability can affect its potency and efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular functions, while higher doses can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with increased rates of malformations and genotoxicity in animal studies . These findings highlight the importance of dosage considerations when evaluating the safety and efficacy of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity. For example, this compound has been shown to affect the activity of enzymes involved in the detoxification of xenobiotics . These interactions can lead to changes in the levels of specific metabolites, impacting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, this compound has been observed to accumulate in specific cellular compartments, affecting its activity and function . These interactions can play a crucial role in determining the compound’s overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound can significantly affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound has been found to localize in the mitochondria, where it can influence mitochondrial functions and energy metabolism . Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromochloroacetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the reaction of acetic acid with bromine and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective substitution of hydrogen atoms with bromine and chlorine .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination and bromination of acetic acid in the presence of a catalyst. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity .

Análisis De Reacciones Químicas

Types of Reactions: Bromochloroacetic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding bromochloroacetates.

Reduction: Reduction reactions can convert it into simpler compounds like acetic acid.

Substitution: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.

Major Products Formed:

Oxidation: Bromochloroacetates.

Reduction: Acetic acid and its derivatives.

Substitution: Various substituted acetic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Bromochloroacetic acid has diverse applications in scientific research:

Comparación Con Compuestos Similares

Bromoacetic Acid (C2H3BrO2): Similar structure but lacks the chlorine atom.

Chloroacetic Acid (C2H3ClO2): Similar structure but lacks the bromine atom.

Dichloroacetic Acid (C2H2Cl2O2): Contains two chlorine atoms instead of one bromine and one chlorine.

Uniqueness: Bromochloroacetic acid is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical properties and reactivity compared to its analogs. This dual halogenation makes it a versatile reagent in organic synthesis and a subject of interest in toxicological studies .

Propiedades

IUPAC Name |

2-bromo-2-chloroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrClO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHJBWKLJVFKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024642 | |

| Record name | Bromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline compound; [PubChem] | |

| Record name | Bromochloroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215 °C at 760 mm Hg; 104 °C at 11 mm Hg | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (110 °C): closed cup | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.9848 g/cu cm at 31 °C | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The mechanisms associated with the carcinogenic effects of HAAs include those identified for DCA and TCA. It is apparent that more than one mechanism is responsible for the effects of this class and that the importance of these mechanisms to the activity of individual members of the class varies. In part, these differences in mechanism can be related to the differences in tumor phenotypes that are induced. One phenotype seems to be associated with prior characterizations of tumors induced by peroxisome proliferators and is induced by TCA. The second phenotype involves glycogen-poor tumors that stain heavily with antibodies to c-Jun and c-Fos. This phenotype is produced by DCA. These effects are probably produced by selection of lesions with differing defects in cell signalling pathways that control the processes of cell division and cell death. /Halogenated acetic acids/, The brominated HAAs are about 10-fold more potent than their chlorinated analogues in their ability to induce point mutations. This does not establish that they are inducing cancer by mutagenic mechanisms in vivo, but this activity will have to be taken into account as data on their carcinogenic activity become more complete., The HAAs vary widely in their ability to induce oxidative stress and to elevate the 8-OH-dG content of nuclear DNA of the liver. This property becomes increasingly apparent with the brominated compounds. It is notable that the brominated analogues are not more potent inducers of hepatic tumors than the corresponding chlorinated HAAs. Therefore, it is doubtful that this mechanism is the most important determinant of this effect. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

5589-96-8, 68238-35-7, 69430-36-0 | |

| Record name | Bromochloroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5589-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromochloroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005589968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Keratins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromochloroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Keratins, hydrolyzates | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Keratins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bromochloroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MZ37Y51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BROMOCHLOROACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7619 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

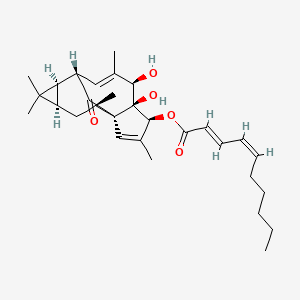

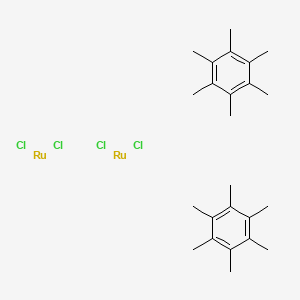

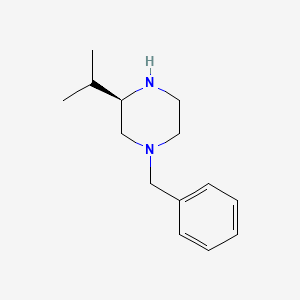

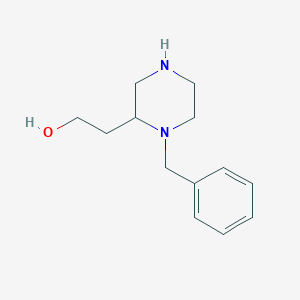

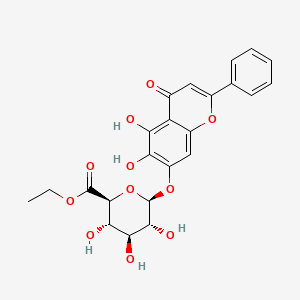

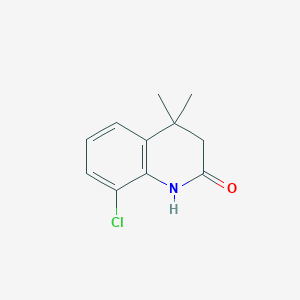

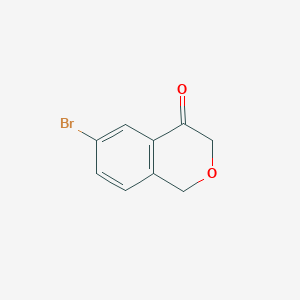

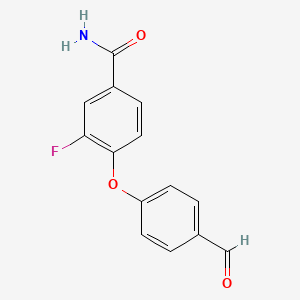

Feasible Synthetic Routes

Q1: How is Bromochloroacetic acid formed?

A: this compound (BCAA) forms during water disinfection when chlorine reacts with naturally occurring organic matter in the presence of bromide ions. [, , ] This process often occurs in surface water sources treated for drinking water. []

Q2: What is the molecular formula and weight of BCAA?

A: BCAA's molecular formula is C2H2BrClO2, and its relative molecular mass is 173.39. []

Q3: What are the solubility properties of BCAA?

A: BCAA readily dissolves in water and methanol. [] In solutions with a pH higher than 6, BCAA predominantly exists as the dissociated carboxylate anion, bromochloroacetate. []

Q4: Is there spectroscopic data available for BCAA?

A: Yes, research provides infrared and magnetic resonance spectra (proton and C-13) for BCAA. []

Q5: How does BCAA impact living organisms?

A: Studies show that BCAA can negatively affect both animals and cells. In male rats, BCAA exposure through drinking water led to the development of mesothelioma, while females experienced multiple fibroadenomas of the mammary gland. Both sexes exhibited adenomas of the large intestine. [] Liver cancer was observed in both male and female mice exposed to BCAA. []

Q6: What specific cellular processes are affected by BCAA?

A: BCAA can trigger apoptosis (programmed cell death) in embryos, particularly in the developing brain (prosencephalon). [] This effect on cell death is not solely attributed to protein kinase C (PKC) inhibition. [] Additionally, BCAA can disrupt spermatogenesis and negatively impact sperm quality and fertility in male rats. [, , , ]

Q7: Are there specific biomarkers associated with BCAA exposure?

A: Research points to sperm membrane protein SP22 as a potential biomarker for BCAA-induced fertility issues. [, , ] Urinary monochloroacetic acid (MCAA) and trichloroacetic acid (TCAA) also show promise as biomarkers for HAA exposure. []

Q8: How does BCAA compare to other haloacetic acids in terms of toxicity?

A: Iodinated haloacetic acids generally exhibit higher cytotoxicity and genotoxicity compared to brominated HAAs, followed by chlorinated HAAs. [] Within brominated HAAs, BCAA tends to be less toxic than dibromoacetic acid (DBAA). []

Q9: How prevalent is BCAA in the environment?

A: BCAA is commonly detected in drinking water treated with chlorine. [, , , ] Studies have also identified BCAA in Tokyo Bay, likely originating from wastewater discharge. []

Q10: What methods are used to remove BCAA from water?

A: Effective methods for BCAA removal include UV/H2O2 treatment followed by slow sand filtration. [] Coagulation using polyaluminum chloride (PACl) can also remove BCAA precursors from reclaimed water. []

Q11: What analytical methods are used to detect and quantify BCAA?

A11: Several methods are available for BCAA analysis, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrazolo[1,5-A]pyrimidine-5,7(4H,6H)-dione](/img/structure/B3029458.png)

![(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3029470.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2R)-7-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]heptanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B3029479.png)